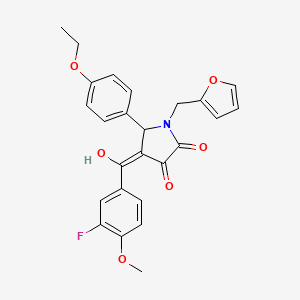![molecular formula C13H13N7 B12139372 4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine](/img/structure/B12139372.png)
4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with dimethyl groups at positions 4 and 6, and a triazole ring linked to a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or triazole rings using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and time are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkylated products .
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine and triazole derivatives, such as:
- 4,6-dichloro-2-propylthiopyrimidine-5-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Imidazole-containing compounds
Uniqueness
4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is unique due to its specific substitution pattern and the combination of pyrimidine, triazole, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H13N7 |
|---|---|
Molekulargewicht |
267.29 g/mol |
IUPAC-Name |
4,6-dimethyl-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H13N7/c1-8-7-9(2)16-12(15-8)18-13-17-11(19-20-13)10-3-5-14-6-4-10/h3-7H,1-2H3,(H2,15,16,17,18,19,20) |
InChI-Schlüssel |
ZODAIVOCWYRJGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=NC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12139294.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12139300.png)
![N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139306.png)

![N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139319.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12139324.png)
![4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12139332.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12139337.png)
![ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12139339.png)
![4-bromo-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12139352.png)
![methyl 2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12139360.png)

![2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio)]-N-(2-methoxyphenyl)acetamide](/img/structure/B12139380.png)
![N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139386.png)
